N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
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Overview
Description
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine is an organophosphorus compound characterized by the presence of a bromophenyl group attached to a dioxaphospholan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of 2-bromophenylamine with a suitable phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride and an appropriate alcohol to form the dioxaphospholan ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the dioxaphospholan ring can coordinate with metal ions, influencing catalytic activity. The compound’s effects are mediated through these interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
- N-(2-Chlorophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
- N-(2-Fluorophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
88127-66-6 |
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Molecular Formula |
C9H11BrNO2P |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H11BrNO2P/c1-11(14-12-6-7-13-14)9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
InChI Key |
INLJZRAVGJVGID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1Br)P2OCCO2 |
Origin of Product |
United States |
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